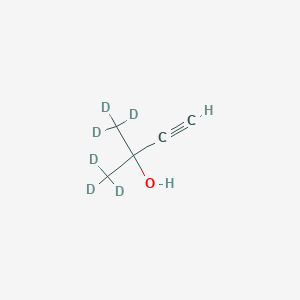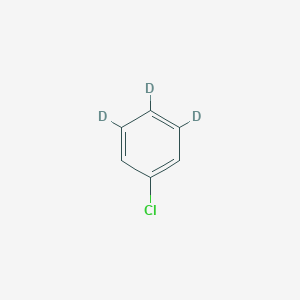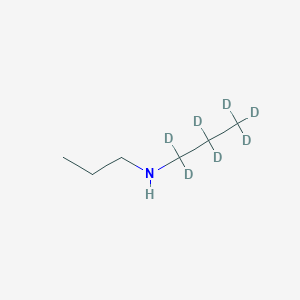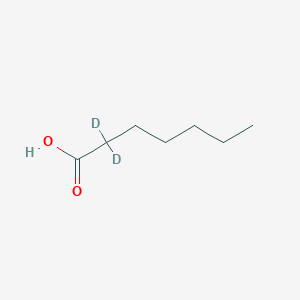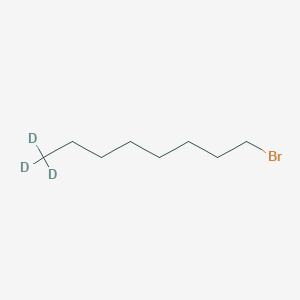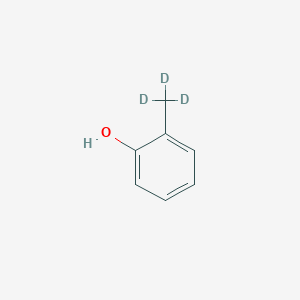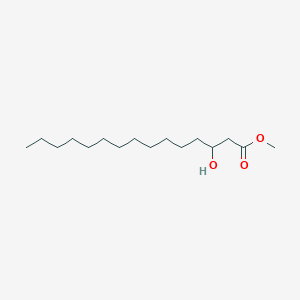
Methyl 3-hydroxypentadecanoate
Übersicht
Beschreibung
“Methyl 3-hydroxypentadecanoate” is a type of fatty acid methyl ester (FAME) with the molecular formula C16H32O3 . It has a molecular weight of 272.42 . It is supplied as a solid and is stored in a freezer .
Synthesis Analysis
A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil has been designed, which involves the cyclization of α,ω-difatty acid alkyl ester and ω-hydroxycarboxylic acid triglyceride . The synthesis yields of cyclopentadecanone and cyclopentadecanolide were 38.5% and 63.0%, respectively .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h15,17H,3-14H2,1-2H3 . It contains a total of 50 bonds, including 18 non-H bonds, 1 multiple bond, 14 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Chemical Reactions Analysis
The Mo–Fe/HZSM-5 catalyst exhibited high activity for the selective macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide . The Fe2(MoO4)3 and Al2(MoO4)3 species are formed on the Mo–Fe/HZSM-5 catalyst, with an increase of strength and slight diminution of the amount of acid sites .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 272.42 . The compound is a type of fatty acid methyl ester (FAME) with hydroxy (OH) .
Wissenschaftliche Forschungsanwendungen
1. Biotransformation and Production of Chiral Hydroxy Fatty Acids
Methyl 3-hydroxypentadecanoate is involved in the biotransformation of pentadecanoic acid, leading to the production of chiral hydroxy long-chain fatty acids. This process is catalyzed by cytochrome P450 BM-3 monooxygenase in recombinant E. coli, resulting in high stereoselectivity and enantiomeric excess (ee) of over 95% for products like 14-hydroxypentadecanoic acid methyl ester. These findings have implications for industrial production of chiral hydroxy fatty acids, which are valuable in various applications including pharmaceuticals and fine chemicals (Schneider et al., 1998).
2. Synthesis of Industrial Chemicals
The compound also plays a role in the synthesis of methyl 9(R)-hydroxy and methyl 9-oxostearate, derived from Dimorphotheca pluvialis seed oil. This synthesis involves countercurrent separation and Oppenauer oxidation, offering a potentially scalable industrial process for producing these chemicals, which have applications in various industries (Tassignon et al., 1995).
3. Perfume and Cosmetic Industry Applications
Methyl 15-hydroxy-pentadecanate, derived from Malana oleifera chum oil, is an ideal material for synthesizing cyclopentadecanolide, an important macrocycle musk. This compound finds wide applications in perfumes, cosmetics, food, and medicine. Various synthesis methods, including traditional catalytic reactions and innovative ultrasonic technology in water/organic solvent biphasic systems, have been developed to enhance the production of cyclopentadecanolide (Shen et al., 2011).
4. Building Blocks for Natural Product Synthesis
It also serves as a building block for the preparation of compounds like 3-methylpentadecan-2-ol, which are potential components of natural products, including pheromones. The compound is synthesized through diastereoselective processes, highlighting its utility in the synthesis of complex natural products with specific stereochemical requirements (Larsson et al., 2004).
5. Environmental and Analytical Chemistry Applications
In the field of environmental and analytical chemistry, 3-hydroxy fatty acids, including methyl esters like this compound, are used as chemical markers of endotoxin. Their analysis is crucial in understanding the presence and distribution of gram-negative bacteria in various environments. This application is particularly relevant in occupational health and environmental monitoring (Alwis et al., 2006).
Zukünftige Richtungen
“Methyl 3-hydroxypentadecanoate” is a product in the category FAME with Hydroxy (OH) and can be purchased online from Larodan Research Grade Lipids . The future directions of this compound could involve its use in various research and industrial applications, given its interesting chemical properties and synthesis methods .
Eigenschaften
IUPAC Name |
methyl 3-hydroxypentadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h15,17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLYTGDXNHUARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552328 | |
| Record name | Methyl 3-hydroxypentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112538-88-2 | |
| Record name | Methyl 3-hydroxypentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







